5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester is a chemical compound belonging to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of phenylhydrazine derivatives with thioamide compounds in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile moiety that can be further functionalized to create a wide range of derivatives with diverse properties.
Biology: In biological research, 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester is studied for its potential biological activities. It has shown promise as an antimicrobial, antifungal, and antiviral agent. Its derivatives are also being investigated for their potential use in drug development.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have been studied for their anti-inflammatory, analgesic, and anticancer properties. Some derivatives have shown efficacy in preclinical models, making them candidates for further development as pharmaceuticals.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other specialty chemicals. The thiazole ring is also a key component in the synthesis of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with similar biological activities.
Isothiazole: A structural isomer of thiazole with comparable properties.
Thiadiazole: A compound containing both sulfur and nitrogen atoms in a five-membered ring, similar to thiazole.
Uniqueness: 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern and functional groups. These features contribute to its distinct biological and chemical properties compared to other thiazole derivatives.
Properties
IUPAC Name |
ethyl 5-amino-2-phenyl-3-sulfanylidene-1,2-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-12(15)9-10(13)18-14(11(9)17)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCWGKPJJSHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN(C1=S)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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